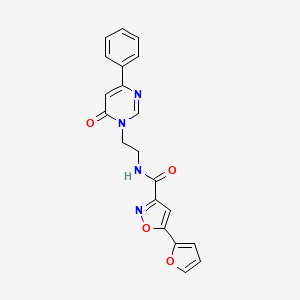

5-(furan-2-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4/c25-19-12-15(14-5-2-1-3-6-14)22-13-24(19)9-8-21-20(26)16-11-18(28-23-16)17-7-4-10-27-17/h1-7,10-13H,8-9H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSMXBKYZVQEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(furan-2-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-3-carboxamide is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.36 g/mol. The structure features an isoxazole moiety linked to a furan ring and a pyrimidine derivative, which may contribute to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that This compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study Findings

- In Vitro Cytotoxicity : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that the compound displayed IC values in the range of 5.6 to 17.84 μM for these cell lines, demonstrating potent growth inhibition compared to normal cell lines such as HEK-293, where the IC exceeded 293.2 μM .

- Mechanism of Action : The compound was found to induce apoptosis in MDA-MB-231 cells. At a concentration of 5 μM, it increased early apoptosis rates significantly from 3.27% in untreated cells to 47.52% after treatment . This suggests that the compound may trigger apoptotic pathways selectively in cancerous cells.

Comparative Biological Activity

To provide a clearer understanding of its biological activity, the following table summarizes the IC values of This compound compared to other related compounds:

| Compound Name | Cancer Cell Line | IC (μM) | Normal Cell Line | IC (μM) |

|---|---|---|---|---|

| This compound | MDA-MB-231 | 5.6 - 17.84 | HEK-293 | >293.2 |

| Compound A (e.g., Doxorubicin) | MDA-MB-231 | 0.5 - 1.0 | HEK-293 | 10 - 20 |

| Compound B (e.g., Cisplatin) | MDA-MB-231 | 10 - 15 | HEK-293 | 25 - 30 |

Toxicity Studies

Toxicity assessments conducted on zebrafish embryos indicated that while the compound exhibited significant antiproliferative activity, it also displayed moderate toxicity levels at higher concentrations, warranting further investigation into its safety profile .

Comparison with Similar Compounds

Structural Analogues with Isoxazole/Thiophene Substitutions

Compound 901662-77-9 (3-Isoxazolecarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-5-(2-thienyl)-):

- Key Differences: Replaces the furan-2-yl group with a thiophene ring.

- Shared Features: Retains the isoxazole-carboxamide core but lacks the pyrimidinone-ethyl linker, reducing conformational rigidity .

N-(4-carbamoylphenyl)furan-3-carboxamide (950237-39-5) :

- Simplified Structure: Features a single furan-carboxamide moiety without additional heterocycles.

Pyrimidine/Pyrimidinone Derivatives

MRS5346 ([1,2,4]triazolo[1,5-c]pyrimidin-7-yl derivative):

- Complex Heterocyclic Core: Integrates pyrazolo-triazolo-pyrimidine rings, offering a larger aromatic surface for stacking interactions. However, the additional nitrogen atoms may reduce metabolic stability compared to the pyrimidinone system in the target compound .

6-Chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide :

- Furopyridine Scaffold: Replaces the isoxazole with a fused furopyridine ring.

Ranitidine-Related Compounds

Ranitidine nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide):

- Therapeutic Context : A histamine H2 antagonist.

- Structural Contrast: Features a dimethylaminomethyl-furan group and a nitroacetamide side chain. The nitro group may confer oxidative instability, a drawback absent in the target compound’s pyrimidinone system .

Comparative Data Table

| Parameter | Target Compound | 901662-77-9 | MRS5346 | Ranitidine Nitroacetamide |

|---|---|---|---|---|

| Core Structure | Isoxazole-pyrimidinone | Isoxazole-thiophene | Pyrazolo-triazolo-pyrimidine | Furan-nitroacetamide |

| Molecular Weight | ~425 g/mol (estimated) | ~380 g/mol | ~450 g/mol | ~331 g/mol |

| Key Functional Groups | Furan, pyrimidinone, carboxamide | Thiophene, diazenyl | Triazole, pyrimidine | Nitro, sulphanyl |

| Potential Solubility | Moderate (logP ~2.5) | Low (logP ~3.0) | Low (logP ~3.2) | High (polar nitro group) |

| Synthetic Complexity | High (multiple heterocycles) | Moderate | Very High | Low |

Research Findings and Implications

- Thiophene vs. Furan : Substitution with thiophene (901662-77-9) increases lipophilicity but may reduce metabolic stability due to sulfur’s susceptibility to oxidation .

- Flexibility vs. Rigidity : The ethyl linker in the target compound balances conformational flexibility and rigidity, a feature absent in simpler analogues like 950237-39-5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.